molecular formula C10H20O B14743555 2,3,6-Trimethylheptan-4-one CAS No. 5453-96-3

2,3,6-Trimethylheptan-4-one

Cat. No.: B14743555
CAS No.: 5453-96-3
M. Wt: 156.26 g/mol
InChI Key: ADCMLYKEZQPOKL-UHFFFAOYSA-N
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Description

2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,3,6-Trimethylheptan-4-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethylheptan-4-one
  • 2,3,5-Trimethylheptan-4-one
  • 2,4,6-Trimethylheptan-4-one

Uniqueness

2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.

Properties

CAS No.

5453-96-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,3,6-trimethylheptan-4-one

InChI

InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3

InChI Key

ADCMLYKEZQPOKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C)C(C)C

Origin of Product

United States

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